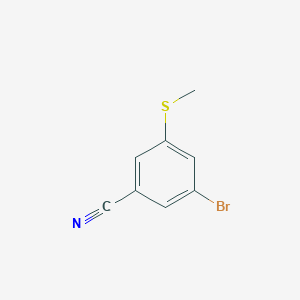

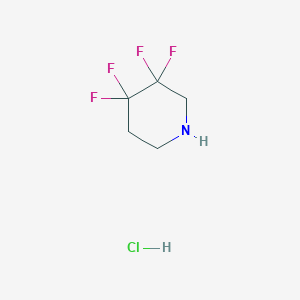

![molecular formula C19H23N5O3 B3013916 7-丁基-1,3-二甲基-2,4-二氧代-N-(吡啶-3-基甲基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021092-60-3](/img/structure/B3013916.png)

7-丁基-1,3-二甲基-2,4-二氧代-N-(吡啶-3-基甲基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" appears to be a complex molecule that may have relevance in the field of biochemistry and molecular biology, particularly in the context of DNA interaction and electrochemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their interactions.

Synthesis Analysis

The synthesis of related compounds involves the tethering of pyridine-based ligands to central pyrrole rings, as seen in the structural analysis of covalent peptide dimers. These dimers, such as bis(pyridine-2-carboxamide-netropsin)(CH_2)_(3-6), are synthesized with various alkyl linkers, including butyl, which is also present in the compound of interest . The synthesis likely involves careful consideration of the linker length to optimize binding affinity and specificity.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural analysis of similar peptide dimers shows that they bind in the minor groove of DNA with a specific geometry and contacts . This suggests that the compound of interest, with its pyridine and pyrrolopyrimidine components, might also interact with DNA in a similar fashion, potentially as a groove binder.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with DNA and electrochemical behavior in the presence of aminopyridine derivatives. The first oxidation potential of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene is affected by the concentration of aminopyridine derivatives, indicating the formation of a multihydrogen-bond complex . This suggests that the compound of interest may also form hydrogen-bonded complexes with aminopyridine derivatives, affecting its electrochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" are not detailed in the provided papers. However, the binding constant of a similar compound with aminopyridine derivatives is estimated to be around 1000 M^-1, which indicates a strong interaction and suggests that the compound of interest may also exhibit significant binding affinity . The electrochemical behavior, as probed by cyclic voltammetry, could be an important property for further investigation.

科学研究应用

自循环氧化催化

与指定化合物化学性质相似的吡啶二嘧啶已合成并用作新型 NAD 型氧化还原催化剂。这些化合物已证明具有催化氧化多种醇的能力,在中性条件下以高周转数生成相应的羰基化合物。亲脂取代基(特别是较长的烷基)的存在显着促进了氧化产率,表明它们在催化氧化过程中的潜力 (Yoneda, Yamato, & Ono, 1981)。

抗癌和抗炎剂

已合成新型吡唑并嘧啶衍生物(在结构上与指定化合物相关),并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物已显示出作为针对特定癌细胞系的抗癌剂的潜力,以及 5-脂氧合酶酶的抑制剂,表明它们在开发用于癌症和炎症性疾病的新型治疗剂中的应用 (Rahmouni 等人,2016)。

抗菌活性

已经对吡啶噻吩嘧啶和吡啶噻吩三嗪进行了研究,它们与指定的化合物具有相似的杂环核心,以探索它们的抗菌活性。这些研究已合成出具有有希望的体外抗菌特性的化合物,突出了它们在开发新型抗菌剂中的潜在用途 (Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

抗病毒活性

已合成氨基甲酰基吡咯并嘧啶和吡唑并嘧啶核苷(在结构上与指定化合物相关),并评估了它们的抗病毒活性。这些研究确定了对多种病毒具有强效抗病毒活性的化合物,表明它们在抗病毒药物开发中的潜在应用 (Goebel 等人,1982)。

未来方向

The future research directions for this compound could involve exploring its potential biological activities, given that related compounds have shown a broad range of such activities . Further studies could also focus on its synthesis and the development of novel derivatives with enhanced properties.

属性

IUPAC Name |

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-4-5-9-24-15(16(25)21-12-13-7-6-8-20-11-13)10-14-17(24)22(2)19(27)23(3)18(14)26/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYKRYBXIUVKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)